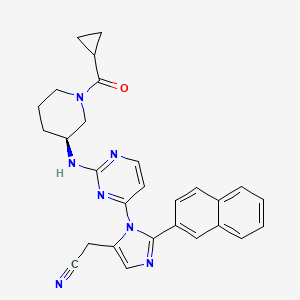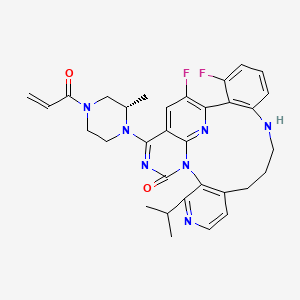
Pomalidomide-C11-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-C11-NH2 is a derivative of pomalidomide, an immunomodulatory imide drug. It is primarily used in the recruitment of cereblon protein, which is a component of the E3 ubiquitin ligase complex. This compound is significant in the development of proteolysis targeting chimeras (PROTACs), which are used to target and degrade specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C11-NH2 involves several steps. One common method includes the reaction of pomalidomide with a linker molecule that contains an amine group. This reaction typically occurs in the presence of a coupling agent and a suitable solvent. For example, nitro phthalic acid can be reacted with 3-amino piperidine-2,6-dione in the presence of a coupling agent to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification methods to ensure the compound’s purity exceeds 99%. The use of continuous flow synthesis has also been explored to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-C11-NH2 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for attaching the compound to different ligands or linkers to form PROTACs.
Common Reagents and Conditions: Common reagents used in these reactions include primary and secondary amines, coupling agents, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically conducted at elevated temperatures, such as 130°C, to ensure high yields .
Major Products Formed: The major products formed from these reactions are conjugates of this compound with various ligands. These conjugates are used in the development of PROTACs, which target specific proteins for degradation .
Aplicaciones Científicas De Investigación
Pomalidomide-C11-NH2 has a wide range of scientific research applications. In chemistry, it is used to develop PROTACs that target specific proteins for degradation. In biology, it is used to study protein-protein interactions and the role of specific proteins in cellular processes. In medicine, it is used in the treatment of multiple myeloma and other cancers by targeting and degrading oncogenic proteins .
Mecanismo De Acción
The mechanism of action of Pomalidomide-C11-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding redirects the ligase’s activity towards specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target proteins within the cell, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Pomalidomide-C11-NH2 include thalidomide, lenalidomide, and other derivatives of pomalidomide. These compounds share structural similarities and are also used as immunomodulatory agents and in the development of PROTACs .
Uniqueness: this compound is unique due to its specific structure, which allows it to be effectively used in the recruitment of cereblon protein. This makes it particularly valuable in the development of PROTACs, where precise targeting and degradation of specific proteins are required .
Propiedades
Fórmula molecular |
C24H34N4O4 |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
4-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H34N4O4/c25-15-8-6-4-2-1-3-5-7-9-16-26-18-12-10-11-17-21(18)24(32)28(23(17)31)19-13-14-20(29)27-22(19)30/h10-12,19,26H,1-9,13-16,25H2,(H,27,29,30) |
Clave InChI |
KMSUSGNCESOVGM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

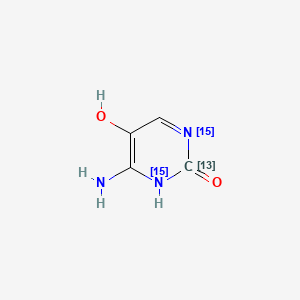
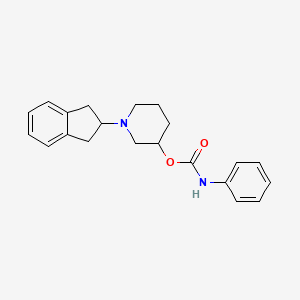
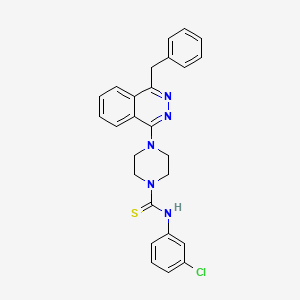
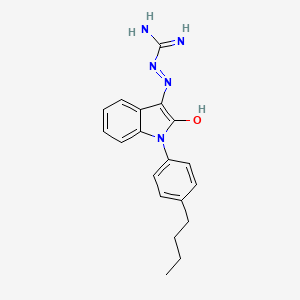
![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)
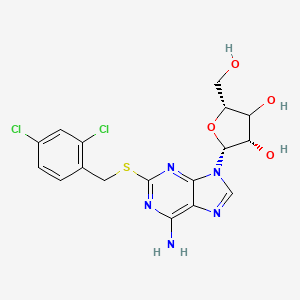

![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)
